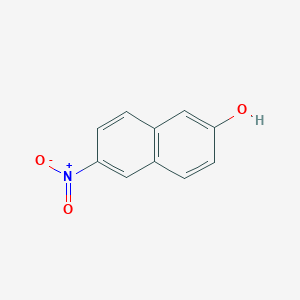

6-Nitronaphthalen-2-ol

Descripción

Context of Nitrated Naphthalene (B1677914) Derivatives in Modern Organic Chemistry

Nitrated naphthalene derivatives are a class of polycyclic aromatic hydrocarbons that feature one or more nitro groups (—NO₂) attached to a naphthalene core. The introduction of the strongly electron-withdrawing nitro group profoundly influences the electronic properties of the aromatic system, making these compounds pivotal intermediates in organic synthesis. lookchem.comspectroscopyonline.com The nitration of naphthalene itself is a classic electrophilic aromatic substitution reaction that typically yields a mixture of isomers, primarily 1-nitronaphthalene (B515781) and, to a lesser extent, 2-nitronaphthalene (B181648). longdom.org

These compounds are foundational materials for producing a wide array of chemicals. ijcmas.comrsc.org Historically and currently, their primary application lies in the synthesis of dyes, where they serve as precursors to naphthylamines and naphthols, which are key components in creating azo dyes. longdom.orggoogle.comcuhk.edu.hk Beyond dyes, nitronaphthalenes are instrumental in synthesizing pharmaceuticals, agrochemicals, and materials for organic electronics, where the naphthalene backbone imparts desirable photophysical properties like fluorescence and high quantum yield. nih.govcymitquimica.com

From an environmental perspective, nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), including nitronaphthalenes and their hydroxylated derivatives (nitronaphthols), are recognized as ubiquitous environmental contaminants. rsc.orgca.gov They are formed during incomplete combustion processes and can also be generated in the atmosphere through the gas-phase reactions of PAHs with nitrogen oxides. rsc.orgebi.ac.uk Their presence in the atmosphere, particularly as components of secondary organic aerosols (SOA), is a subject of intense environmental chemistry research. ebi.ac.ukacs.org

Academic Significance of 6-Nitronaphthalen-2-ol as a Model Compound

While a less common isomer compared to others, this compound (see Table 1 for properties) holds distinct academic significance, primarily as a model compound for studying specific chemical and biological transformations. Its structure, which combines a hydroxyl group (an electron-donating group) and a nitro group (an electron-withdrawing group) on the same naphthalene scaffold, creates a unique electronic profile that influences its reactivity and interactions.

A key area where this compound has proven valuable is in environmental science, particularly in the study of the biodegradation of industrial pollutants. Research on the microbial degradation of metal-complex azo dyes, such as Acid Black 52, has identified this compound as a metabolic intermediate. ijcmas.com In one study, a bacterial consortium was shown to break down the dye, and subsequent analysis using Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) confirmed the presence of this compound (m/z 189) as a breakdown product. ijcmas.com This finding is crucial as it helps to elucidate the metabolic pathways by which complex dyes are mineralized in the environment and provides a specific biomarker for tracking the degradation process.

Furthermore, the presence of both a nucleophilic hydroxyl group and an electrophilically substituted ring system makes this compound a useful building block in synthetic chemistry. For instance, it has been used as a precursor in the synthesis of more complex heterocyclic structures, such as 1-(1H-imidazol-5-yl)-6-nitronaphthalen-2-ol. bldpharm.com Such research underscores its role as a versatile starting material for constructing novel molecular architectures with potential applications in materials science or pharmaceuticals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 38397-07-8 | epa.govchemcd.com |

| Molecular Formula | C₁₀H₇NO₃ | epa.govchemcd.com |

| Molecular Weight | 189.17 g/mol | ijcmas.comepa.gov |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available in reviewed literature | |

| Boiling Point | Data not available in reviewed literature | |

| Solubility | Data not available in reviewed literature |

Overview of Contemporary Academic Research Directions for this compound and Related Nitronaphthols

Current research involving this compound and structurally similar nitronaphthols is expanding into several key areas, driven by their synthetic utility and environmental relevance.

Synthetic Chemistry and Materials Science: A primary research direction remains the use of nitronaphthols as intermediates in the synthesis of functional organic molecules. They are key components in the preparation of acid azo dyes and their metal complexes. google.comgoogle.com For example, derivatives like 6-nitro-1-amino-2-hydroxynaphthalene-4-sulfonic acid are coupled with other aromatic compounds to produce dyes with specific fastness and color properties for textiles. google.com The unique photophysical properties of the naphthalene core, which can be tuned by substituents like the nitro and hydroxyl groups, also make these compounds interesting for the development of fluorescence probes and organic semiconductor materials. nih.govca.gov

Environmental Chemistry and Toxicology: The role of nitronaphthols in the environment is a significant and growing area of study. Research has confirmed their formation from the atmospheric photolysis of nitronaphthalenes, contributing to the formation of secondary organic aerosols. ebi.ac.ukacs.org Studies have identified nitronaphthols in ambient air, linking their concentration to sources like biomass burning. mdpi.com The academic focus is on understanding their formation mechanisms, transport in the environment, and ultimate fate. The identification of this compound as a biodegradation product of azo dyes highlights research into bioremediation strategies for industrial wastewater, aiming to break down harmful pollutants into less toxic substances. ijcmas.comnih.govwur.nl

Spectroscopic and Analytical Characterization: Advanced analytical techniques are crucial for identifying and quantifying nitronaphthols in complex mixtures. High-resolution mass spectrometry is a vital tool, as demonstrated by its use in identifying this compound in biodegradation studies. ijcmas.com While specific spectroscopic data for this compound is not abundant, the characteristic spectral features of the nitro and hydroxyl groups make it theoretically identifiable (see Table 2). For instance, the nitro group typically shows strong, characteristic infrared absorptions for its symmetric and asymmetric stretches. spectroscopyonline.com Research on related isomers provides a basis for comparison and aids in the structural elucidation of new derivatives. google.com

Table 2: Predicted and Comparative Spectroscopic Data for this compound

| Spectroscopic Technique | Expected/Comparative Features for this compound | Source(s) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 189. ijcmas.com | |

| Infrared (IR) Spectroscopy | - O-H stretch (broad): ~3200-3600 cm⁻¹ - Aromatic C-H stretch: ~3000-3100 cm⁻¹ - Asymmetric NO₂ stretch: ~1550-1500 cm⁻¹ - Symmetric NO₂ stretch: ~1350-1300 cm⁻¹ - C-O stretch: ~1260-1180 cm⁻¹ (Based on general values and data for 6-bromo-1-nitro-2-naphthol which shows NO₂ stretches at 1538 and 1361 cm⁻¹) | spectroscopyonline.comgoogle.com |

| ¹H NMR Spectroscopy | Aromatic protons shifted downfield due to the electron-withdrawing NO₂ group. The exact chemical shifts and coupling patterns would be complex due to the substitution pattern. (Comparative data for 6-bromo-1-nitro-2-naphthol shows signals between δ 7.27 and 8.77 ppm, with a phenolic proton at δ 12.13 ppm). | google.com |

| ¹³C NMR Spectroscopy | Aromatic carbons would appear in the typical δ 110-160 ppm range, with carbons attached to the -OH and -NO₂ groups showing characteristic shifts. (Comparative data for 6-bromo-1-nitro-2-naphthol shows signals between δ 119.5 and 158.8 ppm). | google.com |

Structure

3D Structure

Propiedades

IUPAC Name |

6-nitronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQYVGHTDXWLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598063 | |

| Record name | 6-Nitronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38397-07-8 | |

| Record name | 6-Nitronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations Involving 6 Nitronaphthalen 2 Ol

Established and Emerging Synthetic Routes to 6-Nitronaphthalen-2-ol and its Positional Isomers

The preparation of this compound and its isomers can be achieved through various synthetic pathways, ranging from direct nitration of precursors to more complex multi-step sequences. The choice of method often depends on the desired isomer and the required purity.

Nitration Strategies for Naphthalene-2-ol Derivatives (e.g., Fuming Nitric Acid Conditions)

The direct nitration of 2-naphthol (B1666908) (β-naphthol) is a common method for introducing a nitro group onto the naphthalene (B1677914) ring. The reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. masterorganicchemistry.com The nitronium ion is typically generated in situ by the reaction of a strong acid, such as sulfuric acid, with nitric acid. organicchemistrytutor.com

The regioselectivity of the nitration of 2-naphthol is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature. The hydroxyl group of 2-naphthol is an activating, ortho-, para-directing group. Therefore, nitration can potentially yield 1-nitro-2-naphthol (B1581586) and 3-nitro-2-naphthol as the primary ortho products, and 6-nitro-2-naphthol and 8-nitro-2-naphthol (B8663845) as the para- and another ortho-product, respectively. However, steric hindrance can influence the product distribution. The reaction of 2-naphthol with nitrogen dioxide has also been reported to produce 1-nitro-2-naphthol. orgsyn.org

Studies on the nitration of naphthalene have shown that the ratio of α- to β-nitronaphthalene can vary significantly depending on the nitrating agent used. nih.govresearchgate.net This highlights the tunability of the reaction to favor certain isomers. For instance, nitration of naphthalene with nitric acid in acetic acid can yield a different isomer ratio compared to nitration with nitronium tetrafluoroborate (B81430) in sulfolane. researchgate.net

| Nitrating Agent | Solvent | Temperature (°C) | α/β Isomer Ratio |

|---|---|---|---|

| NO₂BF₄ | Sulfolane | 25 | 10 |

| NO₂BF₄ | Nitromethane | 25 | 12 |

| HNO₃ | Nitromethane | 25 | 29 |

| HNO₃ | Acetic acid | 25 | 21 |

Multi-step Synthetic Approaches and Functional Group Interconversions

Multi-step syntheses offer an alternative and often more controlled approach to obtaining specific isomers of nitronaphthols that may be difficult to isolate from direct nitration mixtures. littleflowercollege.edu.inlibretexts.org These strategies rely on the principles of functional group interconversion (FGI), where one functional group is transformed into another. ub.edufiveable.me

A plausible multi-step route to this compound could start from a precursor with a directing group that favors substitution at the desired position. For example, starting with a compound that already has a substituent at the 6-position which can be later converted to a nitro group, or a protecting group on the hydroxyl function of 2-naphthol to alter its directing effect. The synthesis of complex organic molecules often involves a series of reactions including additions, eliminations, substitutions, and oxidations or reductions. imperial.ac.uk

For instance, the synthesis of 2-naphthols from aryl nitrones and Morita–Baylis–Hillman adducts has been reported, showcasing a one-pot method involving acid-mediated decarboxylative N–O bond cleavage. rsc.org While not a direct synthesis of this compound, this demonstrates the potential of multi-step, one-pot procedures in accessing substituted naphthols.

Green Chemistry Principles in the Synthesis of Nitronaphthols (e.g., Solvent Effects)

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. In the context of nitronaphthol synthesis, this translates to the use of less hazardous reagents, milder reaction conditions, and the reduction or elimination of volatile organic solvents.

Solvent-free reactions, often facilitated by grinding (mechanochemistry), represent a significant advancement in green synthesis. ijcmas.com For example, a one-pot, three-component reaction of 2-naphthol, aldehydes, and amines has been successfully carried out using "Grindstone Chemistry" to produce 1-aminoalkyl-2-naphthols in high yields. ijcmas.com This approach is energy-efficient and simplifies work-up procedures. ijcmas.com

The use of solid acid catalysts, such as clays (B1170129) and zeolites, is another green alternative to traditional liquid acids like sulfuric acid. rsisinternational.org These materials can be easily recovered and reused, reducing waste. The nitration of naphthalene in aqueous systems has been studied to understand the formation of nitronaphthalenes in atmospheric conditions, which can provide insights into more environmentally benign nitration processes. nih.gov

Mechanistic Investigations of Key Chemical Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcome of chemical transformations involving this compound.

Nucleophilic and Electrophilic Substitution Reactions on the Naphthalene Core

The naphthalene ring system is susceptible to both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is dictated by the nature and position of the existing substituents.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on naphthalene, such as nitration, involves the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex. masterorganicchemistry.comnih.gov The stability of this intermediate determines the preferred position of attack. For naphthalene, electrophilic attack is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed from α-attack has more resonance structures that preserve the aromaticity of one of the rings. youtube.comstackexchange.com The presence of a hydroxyl group at the 2-position further activates the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) on the naphthalene core is also possible, particularly when the ring is substituted with strong electron-withdrawing groups like the nitro group. nih.gov The nitro group activates the ring towards nucleophilic attack, especially at the ortho and para positions relative to it. nih.gov For example, 1-alkoxy-2-nitronaphthalene has been shown to undergo nucleophilic aromatic substitution with Grignard reagents to yield 2-nitro-1,1′-binaphthyls. elsevierpure.com The reaction proceeds through the addition of the nucleophile to form a Meisenheimer-like intermediate, followed by the departure of the leaving group. nih.gov

Oxidation and Reduction Pathways of the Nitro and Hydroxyl Groups

The nitro and hydroxyl groups of this compound are both redox-active and can undergo a variety of oxidation and reduction reactions.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a key transformation in the synthesis of many dyes and pharmaceuticals. Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). The reduction proceeds through several intermediates, including nitroso and hydroxylamino species. The conversion of nitronaphthalenes to naphthylamines has been demonstrated in vivo in rats, suggesting that this reduction pathway is biologically relevant. researchgate.net The resulting aminonaphthols are versatile intermediates for further chemical modifications.

Oxidation of the Hydroxyl Group and the Naphthalene Ring: The hydroxyl group of 2-naphthol and its derivatives can be oxidized. The oxidation of 1- and 2-naphthols by hydroxyl radicals has been studied, leading to the formation of dihydroxynaphthalenes and naphthoquinones. researchgate.net The dearomatization of 2-naphthol can be achieved through oxidation with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of nucleophiles, leading to the formation of naphthalenones. electronicsandbooks.com The oxidative coupling of 2-naphthol is a well-known reaction used to synthesize 1,1'-bi-2-naphthol (B31242) (BINOL), a valuable chiral ligand. rsisinternational.org

Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Palladium, Copper, Zinc, Rhodium, Platinum, Nickel Catalysis)

Metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound makes it a suitable substrate for various coupling and cyclization reactions catalyzed by transition metals.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions. The hydroxyl group of this compound can be converted into a triflate, which can then participate in Suzuki, Stille, or Heck reactions to introduce new carbon-carbon bonds at the 2-position. Furthermore, palladium-catalyzed dearomatization reactions of naphthalene derivatives have been reported, suggesting that this compound could undergo intramolecular cyclization to form complex polycyclic structures under palladium catalysis. nih.govrsc.org

Copper Catalysis: Copper catalysts are particularly effective for C-N and C-O bond formation. For instance, the Ullmann condensation, a copper-catalyzed reaction, can be used to couple this compound with amines or other alcohols. iaea.org Copper-catalyzed oxidative coupling of 2-naphthol derivatives is a known method to produce BINOLs (1,1'-bi-2-naphthol), and similar reactions with this compound could lead to the synthesis of novel chiral ligands. researchgate.netrsc.org Copper(II)-mediated iodination of 1-nitroso-2-naphthol (B91326) suggests the potential for copper to facilitate electrophilic substitution on the naphthalene ring of similar compounds.

Nickel Catalysis: Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed C-O coupling reactions have been developed for aryl electrophiles, indicating that the hydroxyl group of this compound or its derivatives could be used in such transformations. rsc.orgresearchgate.netchemrxiv.org

Rhodium, Platinum, and Zinc Catalysis: Rhodium catalysts are known to be effective in various organic transformations, including the synthesis of 2-naphthols from nitrones and MBH adducts, which highlights their potential in reactions involving naphthol derivatives. rsc.org While specific applications of platinum and zinc catalysis with this compound are less documented, their general utility in organic synthesis for reactions like hydrogenation (platinum) and various coupling reactions (zinc) suggests potential applicability.

| Catalyst Type | Reaction Type | Potential Application for this compound |

|---|---|---|

| Palladium | Cross-coupling (Suzuki, Stille, Heck), Dearomatization | C-C bond formation at the 2-position (after triflation), Synthesis of polycyclic compounds |

| Copper | Ullmann condensation, Oxidative coupling | C-N and C-O bond formation, Synthesis of novel BINOL analogues |

| Nickel | Cross-coupling (C-O) | Coupling with various alcohols and phenols |

| Rhodium | Cyclization, C-H activation | Synthesis of complex heterocyclic systems |

| Platinum | Hydrogenation | Reduction of the nitro group to an amino group |

| Zinc | Various coupling reactions | Alternative catalyst for C-C and C-heteroatom bond formation |

Rearrangement Reactions in Substituted Naphthalenes

Rearrangement reactions can lead to significant structural changes in a molecule, often providing access to isomers that are difficult to synthesize directly.

Bamberger Rearrangement: The Bamberger rearrangement is the acid-catalyzed rearrangement of N-phenylhydroxylamines to p-aminophenols. wikipedia.orgscribd.comhellenicaworld.com This reaction is relevant to this compound as the nitro group can be selectively reduced to a hydroxylamino group. Subsequent treatment with a strong acid could potentially lead to the formation of aminonaphthols with a different substitution pattern. The mechanism involves the formation of a nitrenium ion, which is then attacked by water. dtic.milnih.gov

Fries Rearrangement: The Fries rearrangement is the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orglscollege.ac.inorganic-chemistry.orgyoutube.com this compound can be readily converted to its corresponding ester (e.g., acetate (B1210297) or benzoate). Treatment of this ester with a Lewis acid, such as aluminum chloride, could induce the migration of the acyl group to the ortho or para positions of the naphthalene ring, yielding acylated nitronaphthols. The regioselectivity of the Fries rearrangement is often dependent on reaction conditions such as temperature and solvent. A photo-Fries rearrangement is also a possibility, proceeding through a radical mechanism. wikipedia.org

Synthesis of Advanced Derivatives and Analogs of this compound

The functional groups of this compound serve as handles for the synthesis of more complex derivatives and analogs with potential applications in various fields, including medicinal chemistry.

Imidazole (B134444) derivatives are known to possess a wide range of biological activities. nih.govznaturforsch.com Synthesizing imidazole-containing molecules derived from this compound could lead to novel compounds with interesting pharmacological properties. One potential synthetic route involves the conversion of the hydroxyl group of this compound to an amino group, followed by cyclization with a suitable dicarbonyl compound or its equivalent to form the imidazole ring. Alternatively, the hydroxyl group could be converted into a leaving group, allowing for nucleophilic substitution by an imidazole-containing nucleophile.

The hydroxyl group of this compound is readily amenable to various functional group modifications.

Esterification: The formation of esters is a common and straightforward modification. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base will yield the corresponding ester. A study on the acetylation of 2-acetyl-6-aminonaphthalene demonstrates the feasibility of such modifications on the naphthalene scaffold. nih.gov

Etherification: The hydroxyl group can also be converted into an ether through Williamson ether synthesis, reacting with an alkyl halide in the presence of a base. This allows for the introduction of a wide variety of alkyl and aryl groups.

Other Modifications: The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The resulting diazonium salt can be a versatile intermediate for introducing a range of other functional groups.

| Functional Group | Reaction | Product |

|---|---|---|

| Hydroxyl | Esterification | Ester |

| Hydroxyl | Etherification | Ether |

| Nitro | Reduction | Amine |

| Amine (from Nitro) | Acylation | Amide |

| Amine (from Nitro) | Diazotization | Diazonium Salt |

Naphthalene and its derivatives are scaffolds found in numerous bioactive molecules. mdpi.comresearchgate.net The presence of both a nitro and a hydroxyl group on this compound makes it an attractive starting material for the synthesis of complex organic molecules with potential therapeutic applications. mdpi.com

The synthesis of amidoalkyl naphthols, for instance, is of significant interest due to their biological activities. mdpi.com this compound can be a precursor to such compounds. Furthermore, the nitro group is a common feature in many antimicrobial and anticancer agents, where it can be reduced in vivo to generate reactive species that are toxic to target cells. mdpi.com The synthesis of novel derivatives of this compound could therefore lead to the discovery of new drug candidates. For example, coupling with other heterocyclic moieties, such as benzothiazole (B30560) or benzoxazole, which are present in other anti-HIV agents, could be a promising strategy. znaturforsch.com

Spectroscopic Characterization and Excited State Dynamics Research of 6 Nitronaphthalen 2 Ol

Comprehensive Spectroscopic Techniques for Structural Analysis

The precise elucidation of the molecular structure of 6-Nitronaphthalen-2-ol is fundamental to understanding its chemical and physical properties. A suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS), provides a holistic view of its atomic connectivity, vibrational modes, and molecular mass.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary information. nih.gov The vibrational modes of the naphthalene (B1677914) rings are often strong in Raman spectra. The symmetric stretching of the nitro group is also typically Raman active. By analyzing both IR and Raman spectra, a comprehensive picture of the vibrational modes of this compound can be constructed, aiding in its structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₁₀H₇NO₃), the expected molecular weight is approximately 189.17 g/mol . chemscene.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 189. The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) or the hydroxyl group (OH, 17 Da), leading to significant fragment ions. The analysis of these fragmentation pathways provides valuable information that helps to confirm the presence of these functional groups and their connectivity within the naphthalene core.

Photophysical Properties and Excited-State Dynamics Studies

The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the naphthalene scaffold of this compound suggests interesting photophysical properties and complex excited-state dynamics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Solvatochromism

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound is expected to be influenced by both the naphthalene chromophore and the substituent groups. The study of solvatochromism, which is the change in the position of UV-Vis absorption bands with a change in solvent polarity, can reveal details about the electronic distribution in the ground and excited states. researchgate.net For nitronaphthalene derivatives, the excited states can have a significant charge-transfer character. researchgate.net The polarity of the solvent can stabilize states with a charge-separated character, leading to shifts in the absorption maxima. researchgate.net By measuring the UV-Vis spectra of this compound in a series of solvents with varying polarities, the nature of its electronic transitions and the change in dipole moment upon excitation can be investigated.

Intersystem Crossing (ISC) Dynamics in Nitronaphthalene Derivatives

Intersystem crossing (ISC) is a critical non-radiative process in the photophysics of nitronaphthalene derivatives, enabling the transition between electronic states of different spin multiplicities, typically from a singlet excited state (S₁) to a triplet excited state (Tₙ). nih.gov Research on various nitronaphthalene compounds has revealed that this process can be remarkably efficient and occur on an ultrafast timescale. nih.govresearchgate.net

Studies on molecules like 1-nitronaphthalene (B515781), 2-nitronaphthalene (B181648), and 2-methyl-1-nitronaphthalene (B1630592) show that upon photoexcitation, the Franck-Condon singlet state undergoes extremely rapid decay. nih.gov A primary deactivation channel for this excited state is intersystem crossing to the triplet manifold. nih.govacs.org This process is so efficient that it often occurs in the sub-picosecond, and even sub-200 femtosecond, timeframe for some derivatives. nih.govacs.org For instance, in 2-nitronaphthalene, it has been observed that almost the entire population of the initially excited singlet state transitions to the triplet state in under 200 femtoseconds. nih.gov

The high efficiency of ISC in these molecules is attributed to several factors. One key reason is the small energy gap that often exists between the initial singlet excited state and a receiver triplet state. researchgate.netnih.gov Furthermore, the probability of population transfer to the triplet manifold is also governed by the specific region of the potential energy surface sampled by the molecule immediately following excitation. nih.gov It is proposed that these ultrafast ISC dynamics likely occur between non-equilibrated excited states in a strongly nonadiabatic regime. nih.gov

The introduction of a nitro group onto the naphthalene ring is understood to promote this rapid singlet-to-triplet state transition, which often results in extremely weak fluorescence for these compounds. researchgate.net The process can be so fast that it challenges the conventional understanding of ISC as a slower, spin-forbidden process. The dynamics suggest that in nitronaphthalenes, the spin-orbit coupling is sufficiently strong to facilitate this rapid transition. The specific substitution pattern on the naphthalene ring can influence the exact dynamics and quantum yields of triplet formation. For example, the triplet quantum yields have been reported to be significantly different for 2-nitronaphthalene, 1-nitronaphthalene, and 2-methyl-1-nitronaphthalene, indicating that the position of the nitro group and other substituents plays a role in the excited-state pathways. researchgate.net

Table 1: Intersystem Crossing (ISC) Dynamics in Various Nitronaphthalene Derivatives

| Compound | ISC Timescale | Key Findings |

|---|---|---|

| 1-Nitronaphthalene | sub-200 fs to ~1 ps | Ultrafast ISC is a major decay channel. nih.govacs.org |

| 2-Nitronaphthalene | < 200 fs | Nearly the entire singlet population undergoes ISC. nih.gov |

| 2-Methyl-1-nitronaphthalene | sub-200 fs | ISC is a primary decay channel alongside conformational relaxation. nih.gov |

| 4-Nitro-1-naphthylamine | Solvent-dependent | In nonpolar solvents, ultrafast ISC dominates; in polar solvents, other deactivation pathways become competitive. acs.org |

| 1-Methoxy-4-nitronaphthalene | Ultrafast | Exhibits ultrafast ISC similar to 1-nitronaphthalene, regardless of solvent polarity. acs.org |

Transient Absorption Spectroscopy for Excited-State Deactivation Pathways

Transient absorption spectroscopy is a powerful technique used to probe the excited-state dynamics of molecules on femtosecond to microsecond timescales. princeton.edu For nitronaphthalene derivatives, this method has been instrumental in elucidating the complex deactivation pathways that follow photoexcitation. acs.org

Femtosecond transient absorption experiments on compounds like 1-nitronaphthalene, 2-nitronaphthalene, and 2-methyl-1-nitronaphthalene have provided direct evidence for the ultrafast processes occurring after light absorption. nih.gov Upon excitation, an initial excited singlet state is populated. The transient absorption spectra then reveal the rapid decay of this state and the concurrent rise of new spectral features corresponding to the population of subsequent states. nih.gov

In the case of these nitronaphthalenes, the decay of the S₁ state is often observed to have a lifetime of less than 200 femtoseconds. nih.gov This decay is associated with the appearance of new absorption bands that are attributed to the triplet state (Tₙ), confirming the occurrence of ultrafast intersystem crossing. nih.govacs.org For example, in studies of 1-nitronaphthalene, the evolution of transient absorption signals reveals a rapid transition to an upper triplet state (a "receiver" Tₙ state), which is then followed by relaxation to the lowest energy triplet state (T₁). acs.org

Transient absorption studies have also highlighted the existence of competing deactivation channels. For instance, in 2-methyl-1-nitronaphthalene, the initially populated singlet state bifurcates into two decay pathways: the primary one being ISC, and a minor channel involving conformational relaxation to form an intramolecular charge-transfer state. nih.gov The ability of transient absorption spectroscopy to track the evolution of different excited-state populations over time allows for the detailed characterization of such parallel deactivation mechanisms.

The solvent environment can also play a significant role in the excited-state deactivation pathways, which can be observed through transient absorption measurements. Studies on substituted nitronaphthalenes, such as 4-nitro-1-naphthylamine, have shown a strong solvent dependence. acs.org In nonpolar solvents, the deactivation is dominated by ISC, similar to the parent compound. However, in polar solvents like methanol (B129727), the first singlet excited state is stabilized, and the transient absorption signals indicate a rapid repopulation of the ground state in under a picosecond, followed by vibrational cooling. acs.org This demonstrates how transient absorption spectroscopy can reveal the interplay between molecular structure, solvent, and the resulting photophysical pathways.

Table 2: Key Findings from Transient Absorption Spectroscopy of Nitronaphthalene Derivatives

| Compound | Experimental Technique | Observed Processes and Timescales |

|---|---|---|

| 1-Nitronaphthalene | Femtosecond Transient Absorption | Population of the S₁ state, followed by bifurcation into two decay channels with sub-200 fs lifetimes. nih.gov One channel leads to a receiver Tₙ state, followed by internal conversion to T₁ in 2-4 ps. |

| 2-Nitronaphthalene | Femtosecond Transient Absorption | S₁ state decay in < 200 fs, with almost entire population transferring to the triplet state. nih.gov |

| 2-Methyl-1-nitronaphthalene | Femtosecond Transient Absorption | S₁ state decay with a sub-200 fs lifetime, branching into a primary ISC channel and a minor conformational relaxation channel. nih.gov |

| 4-Nitro-1-naphthylamine | Femtosecond Transient Absorption | Strong solvent dependence on deactivation pathway. ISC in nonpolar solvents; rapid ground-state repopulation (< 1 ps) in polar solvents. acs.org |

Theoretical Chemistry and Computational Studies of 6 Nitronaphthalen 2 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical methods are instrumental in characterizing the intrinsic properties of 6-Nitronaphthalen-2-ol, stemming from its electronic configuration. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and the nature of its ground and excited electronic states.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of medium to large-sized molecules due to its favorable balance of computational cost and accuracy. researchgate.netrsc.org Functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) and B3PW91 are commonly employed to investigate the properties of naphthalene (B1677914) derivatives. dergipark.org.tr

For a molecule like this compound, DFT calculations are used to perform geometric optimization to find the most stable molecular structure. researchgate.net From this optimized geometry, a wealth of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. samipubco.com Studies on similar aromatic compounds show that substitutions on the naphthalene core, such as the nitro (-NO₂) and hydroxyl (-OH) groups, significantly influence these frontier orbital energies and, consequently, the molecule's electronic behavior. researchgate.net DFT is also used to calculate vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra for structural validation. dergipark.org.tr

Below is a table representing typical electronic properties that can be calculated for this compound using DFT methods.

| Property | Representative Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Correlates with the ability to donate electrons (ionization potential) |

| LUMO Energy | -2.5 eV | Correlates with the ability to accept electrons (electron affinity) |

| HOMO-LUMO Gap (ΔE) | 4.0 eV | Indicates chemical reactivity and the energy of the lowest electronic transition |

| Dipole Moment | 5.2 Debye | Measures the overall polarity of the molecule |

| Total Energy | -705 Hartrees | Represents the total electronic energy of the molecule in its ground state |

Note: The values in this table are illustrative and representative for a molecule of this type, based on calculations for similar compounds.

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using empirical parameters, relying solely on fundamental physical constants. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of the electronic structure. dntb.gov.ua While HF calculations systematically neglect electron correlation, leading to some inaccuracies, they serve as a crucial starting point for more advanced methods. dntb.gov.ua

For high-level characterization and to obtain benchmark-quality data, more sophisticated ab initio methods that include electron correlation, such as Quadratic Configuration Interaction with Singles and Doubles (QCISD), are employed. These methods are computationally intensive but provide very accurate descriptions of molecular energies and properties. They are often used to validate the results obtained from more cost-effective DFT methods or to study systems where DFT may not be reliable. For a molecule like this compound, such high-level calculations can provide precise values for bond lengths, bond angles, and electronic state energies.

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TDDFT) is the most widely used computational tool. rsc.org This method is an extension of DFT that allows for the calculation of electronic excited-state properties. rsc.org It is particularly effective for predicting the vertical excitation energies and oscillator strengths that correspond to the peaks in a UV-Vis absorption spectrum. nih.gov

For nitroaromatic compounds, TDDFT can characterize the nature of electronic transitions, such as π→π* transitions localized on the naphthalene ring system or intramolecular charge-transfer (ICT) transitions, where electron density moves from one part of the molecule (e.g., the hydroxyl group) to another (e.g., the nitro group). acs.org The choice of functional is critical, with range-separated hybrids like CAM-B3LYP often providing more accurate results for charge-transfer states compared to standard hybrid functionals. nih.govchemrxiv.org Theoretical studies on related nitronaphthalenes have used TDDFT to interpret experimental transient absorption spectra and map out the pathways of excited-state relaxation. nih.gov

The following table shows representative TDDFT-calculated data for the lowest-lying electronic transitions of a nitronaphthol derivative.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Character |

| S₀ → S₁ | 3.10 | 400 | 0.25 | π→π |

| S₀ → S₂ | 3.54 | 350 | 0.15 | n→π / ICT |

| S₀ → S₃ | 4.13 | 300 | 0.60 | π→π* |

Note: The values in this table are illustrative and based on typical results for similar aromatic nitro compounds.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling extends beyond static properties to explore the dynamic evolution of molecular systems, including chemical reactions and ultrafast photophysical processes. These simulations provide a virtual window into the transient events that govern the fate of an excited molecule.

A potential energy surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. chemrxiv.org By exploring the PES, chemists can identify stable molecules (minima), short-lived intermediates (local minima), and the energy barriers that separate them (saddle points or transition states). chemrxiv.orgmdpi.com

Computational methods are used to locate and characterize these critical points on the PES for reactions involving this compound. For instance, the mechanism of excited-state intramolecular proton transfer (ESIPT) between the hydroxyl group and the nitro group could be investigated. This would involve calculating the energy profile along the proton transfer coordinate, identifying the transition state, and determining the activation energy barrier. Characterizing the transition state through vibrational frequency analysis (confirming a single imaginary frequency) is a standard procedure to validate the reaction pathway. dergipark.org.tr Such analyses are crucial for understanding reaction rates and mechanisms. rsc.org

Following photoexcitation, molecules often undergo extremely rapid relaxation processes on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. acs.org These "nonadiabatic" events involve transitions between different potential energy surfaces (i.e., different electronic states). unipi.it Nonadiabatic molecular dynamics (NAMD) simulations are essential for modeling these ultrafast processes. nih.gov

Studies on related nitronaphthalene derivatives have revealed complex excited-state dynamics. nih.gov Upon excitation, these molecules can rapidly decay through several channels. One critical pathway is intersystem crossing (ISC), a transition from a singlet excited state (S₁) to a triplet excited state (Tₙ). acs.orgnih.gov For a long time, nitronaphthalenes were thought to exhibit one of the fastest ISC rates among organic molecules, occurring in under 100 femtoseconds. nih.gov

However, recent ab initio NAMD simulations on 2-nitronaphthalene (B181648) have challenged this view. nih.govnih.gov These simulations suggest a different mechanism: the initial sub-100 fs process is actually an internal conversion (IC) within the singlet manifold, from a higher singlet state to the S₁ state. nih.govresearchgate.net The subsequent intersystem crossing to the triplet state occurs on a slightly longer timescale of approximately 1 picosecond. nih.govnih.gov These simulations show that the ISC process itself can proceed through multiple pathways, influenced by factors like the torsion of the nitro group and the specific electronic states involved. nih.govnih.gov Such detailed mechanistic insights, derived from NAMD simulations, are critical for understanding the photostability and photochemistry of this compound and other nitroaromatic compounds. nih.gov

Elucidation of Electron Transfer Mechanisms (e.g., Photoinduced Electron Transfer - PET)

Photoinduced electron transfer (PET) is a critical process in many chemical and biological systems, where the absorption of light triggers the transfer of an electron from a donor to an acceptor moiety. In the context of this compound, computational studies, although not extensively available for this specific isomer, can be informed by research on related nitroaromatic compounds. Theoretical frameworks such as Marcus theory and Rehm-Weller analysis are instrumental in predicting the kinetics of these electron transfer processes.

Computational approaches allow for the evaluation of the photophysical behavior of molecules like this compound before their synthesis and experimental characterization. nih.gov These methods can predict whether processes like electron transfer will compete with fluorescence, and how these processes might be affected by changes in the molecular structure or the environment. nih.gov For instance, in designing fluorescent sensors, computational predictions can determine if binding to an analyte would inhibit electron transfer and enhance fluorescence, a principle that is applicable to the study of this compound. nih.gov

Studies on similar molecules, such as 2-nitronaphthalene, have utilized ab initio nonadiabatic molecular dynamics to investigate ultrafast intersystem crossing, a process that competes with electron transfer. nih.gov These computational models reveal the complex interplay of different electronic states and nuclear configurations that govern the photochemistry of nitro-polycyclic aromatic hydrocarbons. While direct studies on this compound are lacking, these findings on related compounds provide a foundational understanding of the potential electron transfer pathways and excited-state dynamics that this molecule may exhibit.

Molecular Interactions and Solvation Effects Through Computational Approaches

Computational chemistry provides powerful tools to investigate the non-covalent interactions of this compound with other molecules and its behavior in different solvent environments. These studies are crucial for understanding its chemical reactivity, solubility, and potential applications.

The surrounding solvent can significantly influence the structure, stability, and reactivity of a solute molecule. Theoretical models, particularly those employing a polarizable continuum model (PCM), are used to calculate solvation energies and to understand the effects of different solvents. researchgate.net

Computational studies on related nitrophenols have shown that solvent effects on their electronic structure and photochemistry can be minimal in some cases, but significant in others. nsf.gov For example, time-dependent density functional theory (TD-DFT) calculations with a conductor-like polarizable continuum model (CPCM) can characterize excited state energies and absorption spectra in different solvents. nsf.gov Explicit solvent calculations, where individual solvent molecules are included in the computational model, can reveal specific interactions, such as hydrogen bonding, that influence reactivity. nsf.gov

For 2-naphthol (B1666908), a closely related compound, DFT studies have been conducted to understand its molecular interactions in binary solvent mixtures of water with methanol (B129727) and ethanol. These studies calculate properties such as excess molar volumes and apparent molar volumes, and correlate them with theoretical data obtained from DFT calculations. The dipole moments of the solute-solvent complexes in both the gas phase and in solution are calculated to explain the observed trends in molecular association. researchgate.net

Below is a table with theoretical data for the interaction of 2-naphthol with methanol and ethanol, which serves as an illustrative example of the types of computational data that could be generated for this compound.

| Complex | Phase | Dipole Moment (Debye) |

| 2-Naphthol + Methanol | Gas | 2.9223 |

| Water | 4.6045 | |

| 2-Naphthol + Ethanol | Gas | 2.9493 |

| Water | 4.6508 |

This data is for 2-Naphthol and is provided as an example of computational outputs for molecular interaction studies. researchgate.net

These computational approaches provide a molecular-level understanding of how solvents can modulate the properties and chemical behavior of this compound, which is essential for predicting its reactivity in various chemical processes.

Applications and Advanced Materials Science Research of 6 Nitronaphthalen 2 Ol

Research and Development of Chemosensors

The development of fluorescent chemosensors for the selective detection of metal ions is a critical area of research due to the environmental and biological impact of these ions. Derivatives of 6-nitronaphthalen-2-ol have been investigated as signaling units in fluorescent chemosensors, particularly for the detection of copper ions (Cu²⁺).

Design Principles for Selective Metal Ion Sensing (e.g., Cu²⁺)

The design of selective metal ion sensors based on naphthalen-2-ol derivatives often incorporates a receptor-spacer-fluorophore architecture. In this model, the this compound moiety can function as the fluorophore or signaling unit. The design principles revolve around creating a specific binding event between the target metal ion and the receptor, which in turn modulates the fluorescence properties of the naphthalene (B1677914) core.

A common strategy involves the synthesis of Schiff base derivatives. For instance, a novel fluorescent chemosensor for Cu²⁺ was designed using a Schiff base-naphthalene-2-ol structure, where the molecule contains both the Schiff base and hydroxyl groups as metal binding sites, and a 6-nitronaphthalene moiety acts as the signaling unit. rsc.org The selectivity for a particular metal ion like Cu²⁺ is achieved through the specific coordination chemistry of the ion with the binding sites. The size, charge density, and preferred coordination geometry of the metal ion dictate its ability to bind effectively with the receptor. The presence of both Schiff base and hydroxyl groups creates a specific chelation environment that is highly selective for Cu²⁺ over other cations such as Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺, and Cd²⁺. rsc.org

The general design involves two key components:

Binding Site (Receptor): This part of the molecule is responsible for selectively binding with the target metal ion. Functional groups like Schiff bases (-C=N-) and hydroxyl (-OH) groups are effective for this purpose, forming stable complexes with metal ions. rsc.org

Signaling Unit (Fluorophore): The 6-nitronaphthalene part of the molecule provides the fluorescent signal. The binding of the metal ion to the receptor alters the electronic properties of the entire molecule, leading to a change in the fluorescence emission. rsc.org

The selectivity is a result of the combined effects of chelation-enhanced fluorescence (CHEF) or fluorescence quenching, C=N isomerization, and potential π-π stacking interactions between naphthalene rings upon complexation. nih.gov

Mechanistic Studies of Fluorescent Quenching and Recognition Events

The detection mechanism in these chemosensors is primarily based on the modulation of their fluorescence intensity upon binding with the target analyte. A prominent mechanism observed in sensors utilizing the 6-nitronaphthalene moiety for Cu²⁺ detection is fluorescence quenching. rsc.org

Upon the addition of Cu²⁺ to a solution of the Schiff base-naphthalene-2-ol sensor, a selective and significant decrease in its fluorescence intensity is observed. rsc.org This phenomenon, known as chelation-enhanced fluorescence quenching (CHEQ), can be attributed to several factors:

Paramagnetic Quenching: The Cu²⁺ ion is paramagnetic, and its interaction with the fluorophore can promote non-radiative decay pathways, such as intersystem crossing, from the excited singlet state to the triplet state. This reduces the number of molecules returning to the ground state via fluorescence, thus quenching the emission.

Energy/Electron Transfer: An efficient photo-induced electron transfer (PET) or energy transfer process can occur from the excited state of the naphthalenic fluorophore to the d-orbitals of the bound Cu²⁺ ion. This provides a non-radiative pathway for the excited electron to return to the ground state, effectively quenching the fluorescence. researchgate.net

Spectroscopic studies confirm these recognition events. In one study, the UV-Vis absorption spectrum of the sensor L (Schiff base-naphthalene-2-ol) showed a decrease in the absorption band at 419 nm and an increase at 303 nm specifically upon binding with Cu²⁺. rsc.org Concurrently, the fluorescence emission was selectively quenched. rsc.org The stoichiometry of the complex was determined to be 1:1 between the sensor and Cu²⁺, with a notable association constant. rsc.org Such studies are crucial for understanding the binding affinity and sensitivity of the chemosensor.

Table 1: Performance Characteristics of a 6-Nitronaphthalene-Based Chemosensor for Cu²⁺

| Parameter | Value | Reference |

|---|---|---|

| Target Ion | Cu²⁺ | rsc.org |

| Stoichiometry (Sensor:Ion) | 1:1 | rsc.org |

| Association Constant (Kₐ) | 1.4 x 10⁵ M⁻¹ | rsc.org |

| Detection Limit | 0.65 µM | rsc.org |

| Linear Range | 0.64–8.57 µM | rsc.org |

Role in Electronic Materials and Photonic Systems

The conjugated aromatic structure of this compound makes it a valuable intermediate and building block for a range of organic functional materials used in electronic and photonic applications.

Application as an Intermediate for Dyes and Pigments

Historically and currently, naphthalene derivatives are fundamental intermediates in the synthesis of dyes and pigments. cuhk.edu.hk Specifically, naphthalen-2-ol (β-naphthol) is a widely used coupling component in the production of azo dyes. researchgate.netupb.ro Azo dyes, characterized by the -N=N- functional group, constitute the largest class of commercial colorants. researchgate.net

The synthesis of an azo dye from this compound would follow a standard diazotization-coupling reaction pathway:

Diazotization: An aromatic primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with this compound. As a coupling component, the hydroxyl group of the naphthol is a strong activating group, directing the electrophilic diazonium ion to couple at the C1 position (alpha to the hydroxyl group).

The presence of the electron-withdrawing nitro (-NO₂) group on the naphthalene ring of this compound would significantly influence the properties of the resulting dye. It would act as an auxochrome and a chromophore, shifting the absorption spectrum of the dye to longer wavelengths (a bathochromic shift), which typically results in deeper colors (e.g., oranges, reds, and violets). A study on azo dyes derived from 6-nitro-1-diazo-2-naphthol-4-sulfonic acid confirms the role of the nitro group in creating dyes with specific tinctorial properties. scirp.org Furthermore, the nitro group can improve the lightfastness and affinity of the dye for certain fibers. mdpi.com

Exploration in Organic Light-Emitting Diode (OLED) Materials

Naphthalene-based materials are extensively investigated for use in Organic Light-Emitting Diodes (OLEDs) due to their high thermal stability, good charge transport properties, and wide bandgap, which is suitable for hosting emissive dopants, particularly for blue emission. wikipedia.orgingentaconnect.com While direct applications of this compound in OLEDs are not widely reported, its structure provides a versatile platform for designing advanced OLED materials.

The naphthalene core serves as a rigid, planar, and conjugated building block. wikipedia.org The hydroxyl (-OH) and nitro (-NO₂) groups are key functionalization points. For instance, the hydroxyl group can be used to link the naphthalene core to other aromatic units, such as carbazoles or fluorenes, which are known for their excellent hole-transporting and emissive properties. mdpi.comnih.gov The electron-withdrawing nitro group could be incorporated into donor-acceptor type molecules, a common design for efficient emitting materials. However, the nitro group itself can sometimes quench fluorescence, so it would likely need to be chemically modified (e.g., reduced to an amino group) during the synthesis of the final OLED material to achieve high quantum efficiency. The development of phenylanthracene-substituted naphthalene derivatives has shown promise for achieving efficient blue electroluminescence.

Potential in Dye-Sensitized Solar Cell (DSSC) and Organic Photovoltaic (OPV) Materials

In Dye-Sensitized Solar Cells (DSSCs), organic dyes act as photosensitizers, absorbing sunlight and injecting electrons into a semiconductor's conduction band. researchgate.net The design of these dyes often follows a donor-π bridge-acceptor (D-π-A) architecture. The naphthalene unit, with its extended π-conjugation, can serve as an effective part of the π-bridge. gatech.edu

This compound could be a precursor for such dyes. The hydroxyl group provides a site for attaching an anchoring group (like a carboxylic or phosphonic acid) necessary for binding the dye to the semiconductor surface (e.g., TiO₂). The nitro group, being a strong electron acceptor, could function as the acceptor part of the D-π-A structure. To complete the dye, an electron-donating group would need to be attached to another position on the naphthalene ring. Naphthalene imide derivatives have been successfully used as p-type sensitizers in DSSCs, demonstrating the utility of the naphthalene core in these devices. rsc.org

Similarly, in Organic Photovoltaics (OPVs), materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are required for efficient charge separation and transport. Naphthalene diimide (NDI) derivatives are known to be excellent n-type (electron-accepting) materials for OPVs due to their high electron affinities and good charge mobility. The structure of this compound, containing both an electron-withdrawing group and a modifiable hydroxyl group, presents a starting point for the synthesis of novel donor or acceptor materials for OPV active layers. The versatile synthetic routes available for naphthalene derivatives allow for a wide range of functionalization to tune their electronic and optical properties for these advanced applications. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Copper(II) ion |

| Manganese(II) ion |

| Iron(II) ion |

| Cobalt(II) ion |

| Nickel(II) ion |

| Zinc(II) ion |

| Cadmium(II) ion |

| Naphthalen-2-ol (β-naphthol) |

| Nitrous acid |

| Sodium nitrite (B80452) |

| Hydrochloric acid |

| 6-nitro-1-diazo-2-naphthol-4-sulfonic acid |

| Carbazole |

| Fluorene |

| Phenylanthracene |

| Titanium dioxide |

| Naphthalene imide |

Research in Synthetic Biology and Genetic Alphabet Expansion (e.g., Hachimoji Nucleic Acids)

Currently, there is no publicly available scientific literature or research data that documents the use of this compound in the field of synthetic biology, specifically concerning its application in the expansion of the genetic alphabet or its incorporation into synthetic nucleic acids like Hachimoji DNA. Extensive searches of chemical and biological research databases did not yield any studies where this compound, or its derivatives, are utilized as unnatural nucleobases or as components of third base pairs in efforts to create semi-synthetic organisms.

The development of unnatural base pairs (UBPs) is a significant area of research within synthetic biology, aiming to expand the information storage capacity of DNA. This is achieved by introducing new, synthetic nucleotides that can be selectively paired and replicated alongside the natural A-T and G-C pairs. The primary focus in this field has been on designing molecules that can form stable, selective pairs through mechanisms such as alternative hydrogen bonding patterns or hydrophobic and packing forces.

Hachimoji DNA, for instance, successfully expanded the genetic alphabet from four to eight letters by introducing four new synthetic nucleotides that form two additional, stable base pairs. The components of these unnatural bases are structurally distinct and have been specifically designed and optimized for enzymatic recognition and incorporation into a DNA double helix. While the field of genetic alphabet expansion is active, with various synthetic nucleobases being explored, this compound has not been identified as a candidate molecule in these research endeavors.

Environmental Fate and Degradation Studies of Nitrated Naphthalene Compounds

Atmospheric Degradation Pathways of Nitronaphthalenes

The atmosphere is a primary medium for the transport and transformation of semi-volatile organic compounds like nitronaphthalenes. Their atmospheric lifetime is determined by a combination of chemical reactions and photolytic processes.

Gas-Phase Reactions with Hydroxyl (OH) Radicals

Hydroxyl (OH) radicals are the most important daytime oxidants in the troposphere, initiating the degradation of a vast array of organic compounds. copernicus.orgradical-air.eu The reaction with OH radicals is expected to be a significant atmospheric sink for 6-Nitronaphthalen-2-ol.

Due to the lack of specific experimental data for this compound, the reactivity of structurally related nitrocatechols (dihydroxy-nitrobenzenes) with OH radicals can provide valuable insights. A study on the gas-phase reaction rate coefficients of four nitrocatechols at 298 ± 2 K and atmospheric pressure reported the following values: copernicus.org

| Compound | Rate Coefficient (kOH) in cm³ molecule⁻¹ s⁻¹ |

| 3-nitrocatechol | (3.41 ± 0.37) x 10⁻¹² |

| 4-nitrocatechol | (1.27 ± 0.19) x 10⁻¹² |

| 5-methyl-3-nitrocatechol | (5.55 ± 0.45) x 10⁻¹² |

| 4-methyl-5-nitrocatechol | (0.92 ± 0.14) x 10⁻¹² |

Reactions with Nitrate (B79036) (NO₃) Radicals

During the nighttime, in the absence of sunlight, nitrate (NO₃) radicals become the primary atmospheric oxidant. radical-air.eueuropa.eu The reaction with NO₃ radicals is a significant degradation pathway for many volatile organic compounds, particularly those containing electron-rich moieties.

Direct kinetic data for the reaction of this compound with NO₃ radicals is not available. However, studies on the reactions of NO₃ radicals with other aromatic compounds containing hydroxyl groups, such as phenol (B47542) and methoxyphenols, indicate that these reactions can be rapid. For instance, the rate constant for the reaction of NO₃ radicals with phenol was determined to be 5.8 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov The primary product of this reaction was found to be 2-nitrophenol, suggesting that the reaction can proceed via nitration. nih.gov

For methoxyphenols, which are also emitted from biomass burning, the gas-phase reactions with NO₃ radicals were found to have rate coefficients in the range of (1.6 ± 0.4) x 10⁻¹³ to (1.1 ± 0.2) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov The major products identified were nitro derivatives, further supporting the role of NO₃ radicals in the nitration of phenolic compounds in the atmosphere. nih.gov These findings suggest that the reaction with NO₃ radicals could be a significant nighttime sink for this compound, leading to the formation of dinitrated or further oxidized products.

Photolysis as a Primary Environmental Loss Mechanism

The absorption of solar radiation can lead to the direct degradation of chemical compounds in the atmosphere, a process known as photolysis. For compounds containing chromophores, such as the nitro group and the aromatic naphthalene (B1677914) system in this compound, photolysis can be a significant environmental loss mechanism.

Studies on nitrocatechols have shown that photolysis can be a major degradation process. For 3-nitrocatechol and 5-methyl-3-nitrocatechol, the photolysis rates were evaluated to be J₃ₙᵢₜᵣₒcₐₜₑcₕₒₗ = (3.06 ± 0.16) x 10⁻⁴ s⁻¹ and J₅ₘₑₜₕyₗ₋₃₋ₙᵢₜᵣₒcₐₜₑcₕₒₗ = (2.14 ± 0.18) x 10⁻⁴ s⁻¹, respectively. copernicus.org These rates correspond to atmospheric photolytic lifetimes of up to 2 hours, suggesting that photolysis can be a rapid degradation pathway for these compounds. copernicus.org

Research on the photolysis of nitrophenols indicates that it can be a source of nitrous acid (HONO) in the gas phase. researchgate.net The photolysis of aqueous nitrate has been shown to produce nitrite (B80452) (NO₂⁻) with a quantum yield of (1.1 ± 0.2)%. nih.gov While specific quantum yields for this compound are not available, its chemical structure suggests a potential for photolytic degradation in the atmosphere.

Degradation in Aquatic and Soil Environments

The fate of this compound in aquatic and soil environments is governed by a complex interplay of biological and physical processes.

Mechanisms of Biodegradation

Microbial degradation is a key process in the removal of organic pollutants from soil and water. The biodegradability of a compound depends on its chemical structure and the presence of microorganisms capable of metabolizing it.

Volatilization Processes and Environmental Transport

Volatilization is the process by which a chemical transfers from a liquid or solid phase to the gas phase. This process is a significant transport mechanism for semi-volatile organic compounds, allowing them to move from soil and water into the atmosphere. The tendency of a compound to volatilize is influenced by its vapor pressure and its Henry's Law constant, which describes the partitioning between air and water.

Methodologies for Environmental Monitoring and Degradation Product Analysis

The environmental monitoring of this compound and the analysis of its degradation products necessitate robust and sensitive analytical methodologies. Due to its polar nature, stemming from the hydroxyl group, and the presence of a chromophore in its nitrated aromatic structure, a variety of chromatographic and spectroscopic techniques can be effectively employed. The choice of method often depends on the environmental matrix (e.g., water, soil), the required detection limits, and the specific analytical objectives, such as quantifying the parent compound or identifying unknown degradation intermediates.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of this compound and its degradation products. Its suitability arises from its ability to separate non-volatile and thermally sensitive compounds without the need for derivatization.

HPLC with UV-Visible Detection: Given the presence of the nitro and naphthalene moieties, this compound exhibits strong absorbance in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. HPLC systems equipped with a UV-Visible detector are commonly used for the quantification of nitrated aromatic compounds. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity and selectivity. For instance, in the analysis of similar compounds, detection wavelengths are often set based on the absorbance maxima of the target analytes.

HPLC with Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be utilized. While this compound itself may not be strongly fluorescent, some of its degradation products, particularly those involving the reduction of the nitro group to an amino group (e.g., 6-Aminonaphthalen-2-ol), can exhibit significant fluorescence. This makes HPLC with fluorescence detection a powerful tool for studying the degradation pathways of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, offering high resolution and definitive identification capabilities. However, due to the polarity and low volatility of the hydroxyl group, derivatization is typically required to convert the analyte into a more volatile and thermally stable form.

Silylation: A common derivatization technique for compounds containing hydroxyl groups is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility of the compound, making it amenable to GC analysis. The resulting silylated derivative can then be separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern.

The following table summarizes typical chromatographic conditions that could be adapted for the analysis of this compound.

| Parameter | HPLC-UV | GC-MS (after Silylation) |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase/Carrier Gas | Isocratic or gradient elution with acetonitrile/water or methanol (B129727)/water mixtures | Helium at a constant flow rate |

| Detector | UV-Visible Detector | Mass Spectrometer (Electron Ionization) |

| Injection Volume/Mode | 10-20 µL | 1-2 µL (split/splitless) |

| Temperature Program | Ambient or controlled column temperature | Temperature programming (e.g., initial temp 80°C, ramp to 280°C) |

| Derivatization | Not required | Required (e.g., silylation) |

Spectroscopic Techniques

Spectroscopic methods are invaluable for both the direct detection of this compound and for the structural elucidation of its degradation products.

Mass Spectrometry (MS): When coupled with chromatography (GC-MS or LC-MS), mass spectrometry provides detailed structural information. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the nitro group (NO₂) and other fragments of the naphthalene ring. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confident identification of unknown degradation products by allowing for the determination of their elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the definitive structural elucidation of unknown degradation products. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of a molecule can be determined. This is particularly useful in laboratory-based degradation studies where sufficient quantities of degradation products can be isolated for analysis.

Sample Preparation and Extraction

The effective monitoring of this compound in environmental matrices requires efficient extraction and pre-concentration steps to isolate the analyte from interfering substances and to enhance its concentration to detectable levels.

Water Samples: For aqueous samples, solid-phase extraction (SPE) is a widely used technique. A water sample is passed through a cartridge containing a solid sorbent (e.g., C18 or a polymeric sorbent) that retains the this compound and its degradation products. The analytes are then eluted with a small volume of an organic solvent, which is subsequently concentrated and analyzed.

Soil and Sediment Samples: The extraction of this compound from solid matrices like soil and sediment typically involves solvent extraction. Common methods include Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) using solvents such as dichloromethane, acetone, or a mixture thereof. The resulting extract is then concentrated and may require a clean-up step, such as column chromatography, to remove interfering co-extractives before instrumental analysis.

The following table outlines a general workflow for the analysis of this compound in environmental samples.

| Step | Water Samples | Soil/Sediment Samples |

| 1. Sampling | Collection in amber glass bottles | Collection in glass jars with Teflon-lined caps |

| 2. Extraction | Solid-Phase Extraction (SPE) with C18 cartridges | Solvent extraction (e.g., Soxhlet, sonication) with dichloromethane/acetone |

| 3. Concentration | Evaporation of the eluent under a gentle stream of nitrogen | Rotary evaporation followed by nitrogen evaporation |

| 4. Clean-up (if necessary) | Not always required | Column chromatography (e.g., silica (B1680970) gel) |

| 5. Analysis | HPLC-UV, LC-MS | GC-MS (after derivatization), HPLC-UV, LC-MS |

By employing these sophisticated analytical methodologies, researchers can effectively monitor the presence and fate of this compound in the environment and identify the various products that are formed during its degradation, providing crucial data for environmental risk assessment.

Future Directions and Emerging Research Avenues for 6 Nitronaphthalen 2 Ol

Innovations in Environmentally Sustainable Synthesis and Catalysis

In line with the growing emphasis on green chemistry, researchers are developing more environmentally friendly methods for synthesizing 6-Nitronaphthalen-2-ol. The traditional nitration of naphthalene (B1677914) is an electrophilic aromatic substitution reaction that often utilizes a mixture of nitric and sulfuric acids. This process can generate significant waste and involve harsh reaction conditions.

Future innovations are focused on several key areas to mitigate these environmental concerns:

Novel Catalytic Systems: The development of solid acid catalysts and other heterogeneous catalysts is a promising approach to replace corrosive liquid acids. These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and improving process efficiency.

Green Solvents: The use of ionic liquids and supercritical fluids as reaction media is being investigated. These solvents can offer advantages in terms of reduced volatility, enhanced reaction rates, and easier product separation compared to traditional organic solvents.

Flow Chemistry: Continuous flow reactors provide better control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and the potential for process intensification.

| Innovation Area | Potential Benefits |

| Novel Catalytic Systems | Reduced waste, catalyst reusability, milder reaction conditions |

| Alternative Nitrating Agents | Increased selectivity, improved safety, reduced byproducts |

| Green Solvents | Lower environmental impact, enhanced reaction efficiency |

| Flow Chemistry | Improved process control, higher yields, enhanced safety |

Advanced Spectroscopic Characterization of Complex Reaction Intermediates

A thorough understanding of the reaction mechanism, including the identification of transient intermediates, is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques are providing unprecedented insights into these complex chemical processes.

Emerging research in this area includes:

In-situ Spectroscopy: Techniques such as time-resolved infrared (IR) and Raman spectroscopy allow for the real-time monitoring of reacting species. This enables the direct observation of intermediates and provides valuable kinetic and mechanistic data.

Computational Spectroscopy: Density Functional Theory (DFT) calculations are being used to predict the vibrational spectra of potential intermediates. Comparing these theoretical spectra with experimental data can aid in the definitive identification of transient species.

Ultrafast Spectroscopy: Femtosecond transient absorption spectroscopy can be employed to study the dynamics of the initial steps of the nitration reaction, providing information on the formation of the electrophilic nitronium ion and its interaction with the naphthalene ring. The study of nitronaphthalene derivatives using terahertz time-domain spectroscopy (THz-TDS) has shown potential for identifying and analyzing such compounds.

Integration of Artificial Intelligence and Machine Learning in Computational Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties and the design of new molecules with desired functionalities.